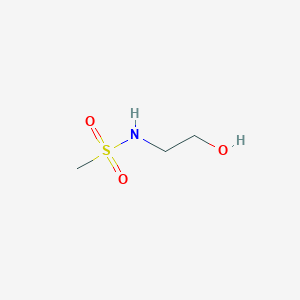
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Descripción general
Descripción
. It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by its colorless liquid form and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by the esterification of the resulting compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and esterification units. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The oxidation of this compound can produce carboxylic acids and ketones.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Substitution reactions can result in the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is similar to other tetrahydronaphthalene derivatives, such as Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate. it is unique in its specific chemical structure and the resulting biological and chemical properties.
Comparación Con Compuestos Similares
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Ethyl tetrahydronaphthalene-1-carboxylate
Ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate
Propiedades
IUPAC Name |
ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGYAVXHTVNYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)






![{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B3148860.png)






